molecular formula C5H8O2 B147292 1-Methylcyclopropane-1-carboxylic acid CAS No. 6914-76-7

1-Methylcyclopropane-1-carboxylic acid

Cat. No.: B147292
CAS No.: 6914-76-7
M. Wt: 100.12 g/mol
InChI Key: DIZKLZKLNKQFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

1-Methylcyclopropanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropane with carbon dioxide in the presence of a catalyst to form cyclopropanecarboxylic acid, which is then methylated to yield 1-methylcyclopropanecarboxylic acid . Industrial production methods may involve similar processes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylcyclopropanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1-Methylcyclopropanecarboxylic acid can be compared with other cyclopropane derivatives such as:

Biological Activity

1-Methylcyclopropane-1-carboxylic acid (MCPA) is a cyclopropane derivative that has garnered attention due to its potential biological activities, particularly in the context of plant physiology and food preservation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H8_8O2_2
  • Molecular Weight : 100.12 g/mol
  • CAS Number : 6914-76-7
  • IUPAC Name : this compound

MCPA is primarily known for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a critical hormone that regulates various physiological processes, including fruit ripening and senescence. The compound acts by interfering with the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thereby delaying ripening and extending shelf life in fruits.

Inhibition of Ethylene Production

Research indicates that MCPA can significantly reduce ethylene production in various fruits. This effect is crucial for prolonging the storage life of perishable goods. For instance, studies have shown that treatment with MCPA leads to decreased levels of ACC and reduced activity of ACC oxidase, an enzyme involved in ethylene production.

Study Fruit Type Effect of MCPA Reference
Study 1MangoDelayed decay
Study 2ApplesEnhanced storability
Study 3PeachesReduced ripening

Case Studies

Several studies have highlighted the effectiveness of MCPA in various applications:

  • Mango Preservation : A study demonstrated that MCPA treatment significantly delayed the ripening process in mangoes stored under ambient conditions. The compound inhibited the increase in ethylene levels, thereby extending the shelf life of the fruit .
  • Apple Cultivars : Research involving multiple apple cultivars showed that MCPA treatment enhanced storability and reduced weight loss during cold storage. The results indicated a significant decrease in internal ethylene concentration (IEC) after treatment .
  • Peach Quality : In peaches, MCPA was found to inhibit aroma emission during early storage, which is critical for maintaining fruit quality. The compound also delayed color changes associated with ripening .

Potential Applications

Given its biological activity, MCPA has potential applications in:

  • Agriculture : As a natural plant growth regulator to delay ripening and senescence.
  • Food Industry : As a preservative to enhance the shelf life of fruits and vegetables.

Properties

IUPAC Name

1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKLZKLNKQFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219201
Record name 1-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-76-7
Record name 1-Methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclopropane-1-carboxylic acid
Reactant of Route 2
1-Methylcyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methylcyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methylcyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methylcyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methylcyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.